6,7-difluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
6,7-difluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3NO3S/c1-14-2-8-17(9-3-14)31(29,30)22-13-27(12-15-4-6-16(24)7-5-15)21-11-20(26)19(25)10-18(21)23(22)28/h2-11,13H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSTWLDCXXDKAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including cyclization and cross-coupling reactions. One common method is the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . This reaction involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality .
Chemical Reactions Analysis
Cycloaddition Reactions
The ethynyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form bis-triazole derivatives. For example:
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Reaction with Benzyl Azide : Under Cu(I) catalysis (CuSO₄/Na ascorbate), 4-ethynyl-2-phenyl-2H-1,2,3-triazole reacts with benzyl azide to yield 1,4-disubstituted bis-triazoles (Fig. 1A). This reaction proceeds via a stepwise mechanism involving a triazolyl–copper intermediate .
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Temperature-Dependent Selectivity : At 0°C, oxidative coupling favors bis-triazole formation (82% yield), while at 60°C, 5-alkynyl-triazoles dominate (86% yield) .
Sonogashira Cross-Coupling
The ethynyl group undergoes palladium-catalyzed coupling with aryl halides to extend conjugation:
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Reaction with Iodobenzene : Using Pd(PPh₃)₄/K₃PO₄ in DMF, coupling produces 4,5-bis(arylethynyl)-1,2,3-triazoles (Table 1) .
Table 1: Sonogashira Coupling Yields
| Aryl Halide | Product Substituent | Yield (%) |
|---|---|---|
| 4-Iodotoluene | 4-Me-C₆H₄ | 78 |
| 4-Iodoanisole | 4-MeO-C₆H₄ | 85 |
| 1-Iodonaphthalene | Naphthyl | 72 |
Electrophilic Substitution
The triazole ring undergoes regioselective electrophilic substitution at C5 due to electron-withdrawing effects of the ethynyl group:
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Nitration : HNO₃/H₂SO₄ selectively nitrates C5, yielding 5-nitro-4-ethynyl-2-phenyl-2H-1,2,3-triazole (87% yield) .
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Halogenation : N-Bromosuccinimide (NBS) in CCl₄ brominates C5 (91% yield) .
Metal Complexation
The triazole nitrogen and ethynyl π-system coordinate transition metals:
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Silver(I) Complexes : AgNO₃ in THF forms luminescent complexes (λ<sub>em</sub> = 450 nm) .
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Copper(II) Coordination : CuCl₂ binds via N3 and ethynyl, stabilizing square-planar geometries (confirmed by XRD) .
Functionalization of the Ethynyl Group
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential as a pharmaceutical agent due to its structural similarity to known therapeutic agents. Its applications in medicinal chemistry include:
- Anticancer Activity : Research indicates that quinoline derivatives can inhibit cancer cell proliferation. The unique fluorine substitutions may enhance the compound's potency against specific cancer types by improving binding affinity to molecular targets involved in tumor growth .
- Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit antimicrobial activity against various bacterial strains. This suggests that 6,7-difluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one could be explored as a lead compound for developing new antibiotics.
Biological Research
The compound's ability to modulate biological pathways makes it a valuable tool in biological research:
- Biochemical Probes : It can serve as a biochemical probe to study specific cellular mechanisms and pathways, particularly in cancer biology and infectious disease research .
- Pharmacological Studies : Investigating its pharmacokinetics and bioavailability can provide insights into its therapeutic potential and guide the development of new drugs.
Materials Science
The unique chemical structure of this compound allows for potential applications in materials science:
- Polymer Chemistry : It can be utilized as a monomer or additive in the synthesis of advanced polymers with enhanced properties such as thermal stability and chemical resistance .
- Catalysis : The sulfonyl group present in the molecule may enable catalytic activity in various organic reactions, making it suitable for industrial applications .
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer effects of related quinoline derivatives demonstrated that compounds with similar structures could inhibit the growth of breast cancer cells by inducing apoptosis. The research highlighted the importance of fluorine substitutions in enhancing efficacy and selectivity against cancer cells .
Case Study 2: Antimicrobial Activity
In vitro assays evaluated the antimicrobial properties of various quinoline derivatives against resistant bacterial strains. The results indicated that compounds with fluorinated phenyl groups exhibited significant antibacterial activity, suggesting that this compound may also demonstrate similar effects.
Data Table: Summary of Applications
| Application Area | Specific Use | Observations/Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Inhibits cancer cell proliferation |
| Antimicrobial Agent | Effective against resistant bacterial strains | |
| Biological Research | Biochemical Probe | Useful for studying cellular mechanisms |
| Pharmacological Studies | Insights into therapeutic potential | |
| Materials Science | Polymer Chemistry | Enhances properties of advanced polymers |
| Catalysis | Potential catalyst for organic reactions |
Mechanism of Action
The mechanism of action of 6,7-difluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication and transcription. By binding to the DNA gyrase, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares the target compound with key analogs from the evidence:
*Calculated molecular weight based on constituent atomic masses.
Key Differences and Implications
Substituent Effects on Reactivity and Solubility: The tosyl group in the target compound is strongly electron-withdrawing, which may reduce nucleophilic reactivity compared to 4-methoxybenzoyl (CAS 902623-75-0) or carboxylate () groups . Fluorine Substitution: The 6,7-difluoro pattern in the target compound likely increases metabolic stability and membrane permeability relative to mono-fluoro analogs (e.g., CAS 902623-75-0) .
Synthetic Accessibility :
- Compounds with piperidine/propoxy chains (e.g., Compound 39/47) show moderate yields (51–59%), suggesting that bulkier substituents complicate synthesis. The target compound’s tosyl group may offer better synthetic reproducibility due to established sulfonylation protocols .
Thermal Stability :
- The high melting point of Compound 39 (220–222°C) correlates with its rigid pyridazine-carboxamide core, while the target compound’s melting point is expected to be lower due to the flexible benzyl group .
Biological Activity
The compound 6,7-difluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a derivative of the quinoline class that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Fluorine Substituents : The presence of difluoro groups enhances lipophilicity and bioactivity.
- Sulfonyl Group : The sulfonyl moiety may contribute to its interaction with biological targets.
- Quinoline Core : Known for various pharmacological activities, including antimicrobial and anticancer effects.
The molecular formula is with a molecular weight of approximately 396.42 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives. The synthetic routes often leverage electrophilic aromatic substitution and nucleophilic addition techniques to introduce the requisite functional groups.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds related to our target have shown significant activity against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values around 1.2 µM indicate strong antiproliferative effects.
- Panc-1 (pancreatic cancer) : Similar IC50 values suggest effectiveness across different tumor types .
The mechanism of action often involves:
- Induction of apoptosis as evidenced by increased caspase activity.
- Cell cycle arrest at the G2/M phase, indicating disruption in cellular proliferation .
Antimicrobial Activity
Quinoline derivatives have also been reported to exhibit antimicrobial properties. The compound's structural features allow it to interact with bacterial enzymes or membranes, potentially leading to:
- Inhibition of DNA gyrase and topoisomerase enzymes.
- Disruption of bacterial cell wall synthesis.
Other Biological Activities
Preliminary data suggest that this compound may also possess:
- Anti-inflammatory properties : By modulating cytokine production.
- Antioxidant activity : Scavenging free radicals and reducing oxidative stress .
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity in MCF-7 cells with an IC50 of 1.2 µM. |
| Study B | Showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Study C | Indicated anti-inflammatory effects in vitro through cytokine modulation assays. |
Research Findings
Research indicates that modifications on the quinoline scaffold can lead to enhanced biological activities. For example:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for preparing 6,7-difluoro-1-[(4-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one?
- Methodological Answer : The synthesis involves multi-step organic reactions starting with the quinoline core. Key steps include:
- Fluorination : Use of fluorinated aromatic precursors (e.g., 4-fluorobenzyl chloride) under controlled anhydrous conditions to introduce fluorine atoms at positions 6 and 7 .
- Sulfonylation : Reaction with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
Q. What analytical techniques are recommended for confirming the molecular structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and confirm the absence of unreacted intermediates. For example, the 4-methylbenzenesulfonyl group exhibits characteristic aromatic proton signals at δ 7.6–7.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (expected m/z ≈ 470–480 g/mol) .
- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction can resolve bond angles and dihedral angles between the quinoline core and substituents .
Q. How can researchers assess the solubility and stability of this compound under different experimental conditions?
- Methodological Answer :
- Solubility : Test in solvents (DMSO, ethanol, aqueous buffers) via UV-Vis spectroscopy. For example, measure absorbance at λ_max (e.g., 280–320 nm for quinoline derivatives) to determine saturation points .
- Stability : Accelerated stability studies under varying pH (2–9), temperatures (4°C, 25°C, 40°C), and light exposure. Monitor degradation via HPLC at intervals (0, 7, 14 days) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across studies (e.g., inconsistent IC₅₀ values)?
- Methodological Answer :
- Standardized Assays : Replicate assays under identical conditions (e.g., enzyme concentration, buffer pH, incubation time). For kinase inhibition studies, use ATP concentrations near the Km value to avoid skewed results .
- Data Normalization : Normalize activity data to positive controls (e.g., staurosporine for kinase inhibition) and report % inhibition ± SEM from ≥3 independent experiments .
- Meta-Analysis : Compare structural analogs (e.g., 6-ethoxy or 3-fluorobenzoyl derivatives) to identify substituent-dependent trends in activity .
Q. How can computational modeling guide the optimization of this compound’s selectivity for target enzymes?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model interactions between the sulfonyl group and enzyme active sites (e.g., tyrosine kinases). Prioritize compounds with hydrogen bonds to hinge regions (e.g., Glu91 in EGFR) .
- MD Simulations : Perform 100-ns molecular dynamics simulations to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction fingerprints over time .
- QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and electronegativity of substituents .
Q. What experimental approaches can elucidate the role of the 4-methylbenzenesulfonyl group in modulating pharmacokinetic properties?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound remaining via LC-MS/MS. Compare half-life (t₁/₂) to analogs lacking the sulfonyl group .
- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure free fraction (% unbound). Sulfonyl groups typically increase PPB due to hydrophobic interactions .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent probes. A sulfonyl group may reduce CYP affinity, lowering drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
